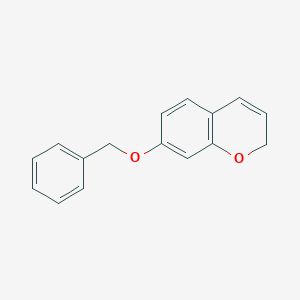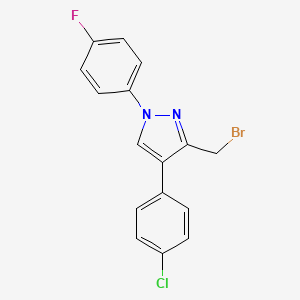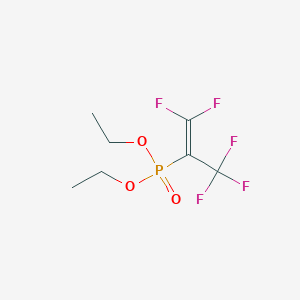![molecular formula C11H23NO4Si B14430939 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 81137-59-9](/img/structure/B14430939.png)
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[33
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps, starting with the preparation of the bicyclo[3.3.3]undecane core. This core can be synthesized through a series of reactions involving the formation of bridgehead diphosphines and subsequent reactions with alkanediol bis-triflates . The reaction conditions typically involve the use of strong nucleophiles and specific solvents to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in various catalytic reactions, including the α-arylation of nitriles and the Stille cross-coupling of aryl chlorides In the industrial sector, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as 1-azabicyclo[3.3.3]undecane and 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. The presence of the ethoxypropyl group in this compound makes it unique and provides it with distinct chemical and biological properties.
Properties
| 81137-59-9 | |
Molecular Formula |
C11H23NO4Si |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C11H23NO4Si/c1-2-13-7-3-11-17-14-8-4-12(5-9-15-17)6-10-16-17/h2-11H2,1H3 |
InChI Key |
MOEROUXPOYSIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/no-structure.png)


![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)



![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)


